2-(4-bromophenyl)-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine
Overview
Description
2-(4-bromophenyl)-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine is a chemical compound that belongs to the benzodiazepine family. This compound has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenyl)-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system, which plays a crucial role in regulating anxiety, sleep, and seizures. This compound enhances the activity of GABA by binding to specific receptors, resulting in the inhibition of neuronal activity and the promotion of relaxation and sedation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to increase the duration of sleep, reduce the time to fall asleep, and improve sleep quality. Additionally, this compound has been shown to reduce anxiety and have anticonvulsant effects. However, this compound may also have adverse effects, including drowsiness, impaired cognitive function, and addiction potential.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-bromophenyl)-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine in lab experiments include its potent anxiolytic, sedative, and anticonvulsant effects, making it a useful tool for studying the GABA neurotransmitter system. However, the limitations of using this compound include its potential adverse effects, which may interfere with experimental outcomes. Additionally, this compound may have addiction potential, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine. One potential direction is to investigate its potential use in treating substance abuse disorders, as preliminary studies have shown promising results. Another potential direction is to explore its use as an adjunct therapy for cancer, as it has been shown to have anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential adverse effects.
Scientific Research Applications
2-(4-bromophenyl)-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, this compound has been studied for its potential use in treating substance abuse disorders and as an adjunct therapy for cancer.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-methyl-5-phenyl-1,3,4-benzotriazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3/c1-25-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)23-24-21(25)16-11-13-17(22)14-12-16/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWYHLXWOLQJNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NN=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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